molecular formula C17H19NO2 B2614181 [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol CAS No. 1607294-40-5

[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol

Cat. No. B2614181
CAS RN: 1607294-40-5
M. Wt: 269.344
InChI Key: BEZNBYGICQHAPT-UHFFFAOYSA-N
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Description

[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol, also known as MPTP-FM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is primarily through its interaction with dopamine D3 receptors. It has been shown to activate the receptor and induce downstream signaling pathways, leading to various physiological and biochemical effects. Additionally, [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects
[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol has been shown to induce various biochemical and physiological effects, including increased dopamine release, enhanced cognitive performance, and reduced drug-seeking behavior. Studies have also suggested that [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol may have neuroprotective effects and can prevent or reverse the damage caused by various neurotoxic agents.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more specific investigations into the role of these receptors in various physiological and pathological processes. However, one of the limitations of using [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is its relatively low solubility, which can make it challenging to administer in some experimental settings.

Future Directions

There are several potential future directions for the use of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol in scientific research. One area of interest is the investigation of its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Additionally, further studies are needed to elucidate the precise mechanisms of action of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol and its interactions with other neurotransmitter systems. Finally, there is a need for the development of more efficient synthesis methods for [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol to enable its wider use in scientific research.
Conclusion
In conclusion, [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high selectivity for dopamine D3 receptors and its ability to induce various biochemical and physiological effects make it an attractive compound for investigations into the role of these receptors in various physiological and pathological processes. Further studies are needed to fully elucidate the mechanisms of action of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol and its potential therapeutic applications.

Synthesis Methods

[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is synthesized through a multi-step process involving the reaction of furan-2-carboxaldehyde with 4-methylphenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-Boc-propargylamine and subsequently deprotected to yield [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol.

Scientific Research Applications

[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol has been investigated for its potential therapeutic applications in various scientific research studies. One of the significant applications of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol is its role as a selective dopamine D3 receptor agonist. Studies have shown that [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol can bind to dopamine D3 receptors with high affinity and induce a robust activation of the receptor. This has led to investigations into the potential use of [5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

[5-[[(4-methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-10-18(11-15-6-4-14(2)5-7-15)12-16-8-9-17(13-19)20-16/h1,4-9,19H,10-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZNBYGICQHAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)CC2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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